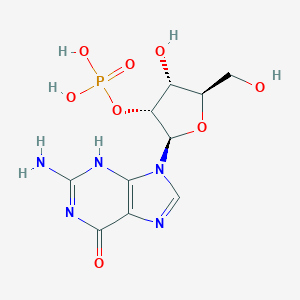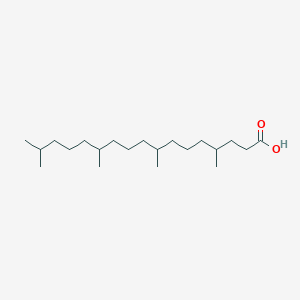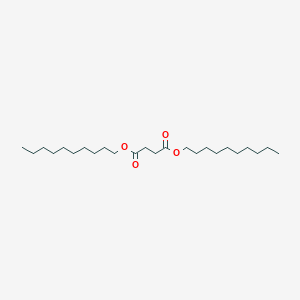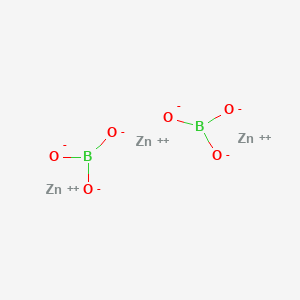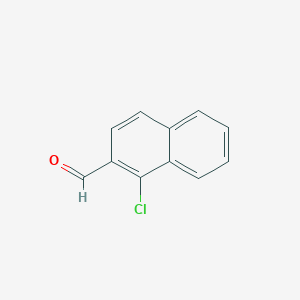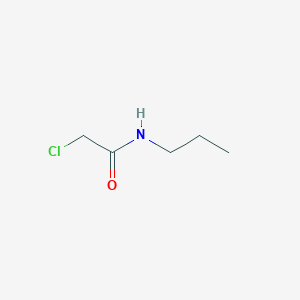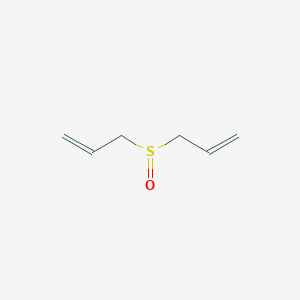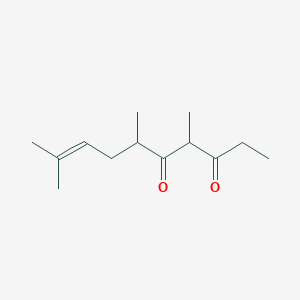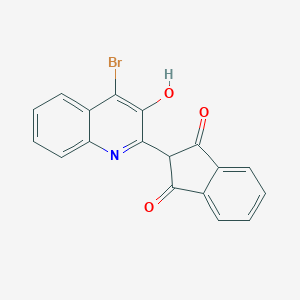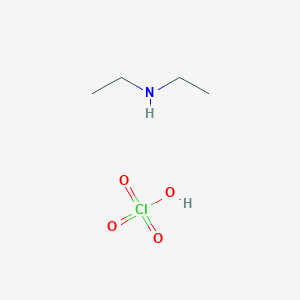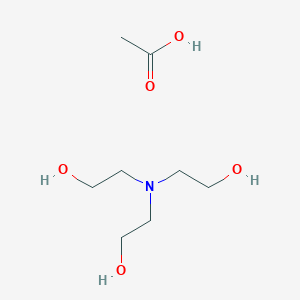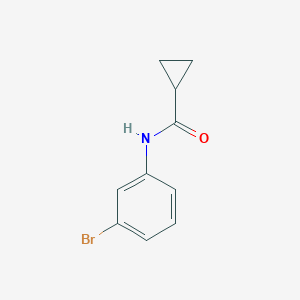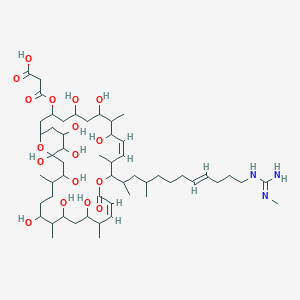
Copiamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copiamycin is a natural product that belongs to the class of polyketide antibiotics. It was first isolated from the fermentation broth of Streptomyces sp. in 1993. Copiamycin has been found to possess potent antibacterial and antifungal activities against various pathogens. Moreover, it exhibits a unique mechanism of action that targets the biosynthesis of bacterial cell walls.
Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Properties
- Copiamycin, a macrocyclic lactone antibiotic, exhibits synergistic antifungal effects when combined with imidazole compounds like ketoconazole. This combination has shown effectiveness in experimental murine candidosis and is attributed to copiamycin's ionophoretic property, enhancing cellular permeability in fungi (Uno, Shigematsu, & Arai, 1983).
- It has demonstrated antimicrobial activity against a variety of fungi and some bacteria. The reversing activity of Sarcina lutea phospholipids on copiamycin's antimicrobial effect indicates the importance of cell membrane composition in its action mechanism (Kuroda, Uno, & Arai, 1978).
Antiprotozoal Effects
- Copiamycin shows significant in vitro activity against Candida albicans, Torulopsis glabrata, and Trichomonas vaginalis. It has been effective in reducing infection rates in mice inoculated with these protozoa, indicating its potential as an antifungal and antitrichomonal agent (Seiga & Yamaji, 1971).
Biochemical Structure and Function
- The biochemical structure of copiamycin has been identified, revealing a 32-membered polyhydroxy lactone ring, an unsaturated ester group, and a guanidine moiety. Understanding its structure aids in comprehending its antifungal properties and potential for further pharmaceutical development (Fukushima et al., 1982).
Gastric Applications
- Copiamycin A has been found to inhibit gastric H+,K(+)-ATPase, reducing acid secretion and preventing ulcer formation in experimental models. This suggests its potential utility in treating gastric conditions (Hamagishi et al., 1991).
Development of Derivatives
- Chemical modifications of copiamycin, like demalonylmethylcopiamycin, have shown enhanced antifungal activity compared to copiamycin itself. This indicates the potential for developing more effective derivatives for antifungal treatments (Takesako et al., 1985).
Eigenschaften
CAS-Nummer |
11078-23-2 |
|---|---|
Produktname |
Copiamycin |
Molekularformel |
C54H95N3O17 |
Molekulargewicht |
1058.3 g/mol |
IUPAC-Name |
3-[[(10Z,16Z)-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-13-[(E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodec-8-en-2-yl]-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C54H95N3O17/c1-31(15-13-11-9-10-12-14-22-57-53(55)56-8)23-35(5)51-34(4)17-20-42(60)36(6)44(62)25-38(58)24-39(72-50(69)29-48(66)67)26-40-27-46(64)52(70)54(71,74-40)30-47(65)33(3)16-19-41(59)37(7)45(63)28-43(61)32(2)18-21-49(68)73-51/h9-10,17-18,20-21,31-47,51-52,58-65,70-71H,11-16,19,22-30H2,1-8H3,(H,66,67)(H3,55,56,57)/b10-9+,20-17-,21-18- |
InChI-Schlüssel |
DTXXAWMAXGFPJR-NJEQGCGJSA-N |
Isomerische SMILES |
CC1CCC(C(C(CC(C(/C=C\C(=O)OC(C(/C=C\C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCC/C=C/CCCNC(=NC)N)C)O)O)C)O |
SMILES |
CC1CCC(C(C(CC(C(C=CC(=O)OC(C(C=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)O)C)O |
Kanonische SMILES |
CC1CCC(C(C(CC(C(C=CC(=O)OC(C(C=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)O)C)O |
Synonyme |
Copiamycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole](/img/structure/B77620.png)
